Erythromycin oxime and its derivatives are of significant interest in the field of medical research due to their diverse biological activities. Erythromycin, a well-known antibiotic, has been extensively studied for its effects on various biological systems beyond its antimicrobial properties. The studies on erythromycin oxime derivatives have revealed insights into their potential applications in different fields, including their anti-inflammatory effects, modulation of immune responses, and impacts on aquatic ecosystems124578910.
Erythromycin oxime derivatives have shown promise in treating infections caused by Mycobacterium avium complex (MAC), with some derivatives exhibiting stronger in vitro activity against MAC, including macrolide-resistant strains, than clarithromycin8. The modulation of IL-8 expression by erythromycin in human bronchial epithelial cells suggests a potential role in treating chronic airway inflammatory diseases9. Furthermore, the suppression of inflammatory mediators by erythromycin in bronchial epithelial cells indicates its utility in managing chronic lower respiratory tract infections7.
The presence of erythromycin in aquatic environments has raised concerns about its effects on non-target organisms. Studies have shown that erythromycin can affect the growth, antioxidant system, and photosynthesis of the cyanobacterium Microcystis flos-aquae, with varying effects depending on the concentration2. Additionally, erythromycin has been found to exert toxicity on microalgae, which can be modulated by the presence of cerium oxide nanoparticles (CeO2 NPs), suggesting complex interactions between pharmaceuticals and other contaminants in aquatic ecosystems5.
The synthesis of erythromycin-A oxime analogs has been explored to enhance its antibacterial activity. These analogs, including both ether and ester derivatives, have been evaluated for their antibacterial properties and have been found to be as active as erythromycin-A10. The synthesis of erythromycin A 9-O-substituted oxime ether derivatives has also been investigated, with some derivatives showing promising antibacterial activity against MAC and Staphylococcus aureus8.
Erythromycin, the parent compound, is derived from the fermentation of Saccharopolyspora erythraea. The oxime derivative specifically arises from the modification of erythromycin A through a reaction with hydroxylamine. This compound can exist in two isomeric forms: the E-isomer and the Z-isomer. The Z-isomer, which is the focus here, has distinct properties and applications compared to its E counterpart .
The synthesis of (9Z)-Erythromycin A Oxime involves a reaction between erythromycin A and hydroxylamine. The process typically employs mildly polar solvents such as isopropanol or ethanol and utilizes mild acid catalysts like acetic or formic acid.
The use of mild conditions minimizes degradation and allows for easier handling of reagents, contributing to higher yields and purity of the final product .
The molecular structure of (9Z)-Erythromycin A Oxime features a macrolide ring system typical of erythromycins, with an oxime group at the 9-position. This structural modification influences both its chemical behavior and biological activity.
(9Z)-Erythromycin A Oxime participates in various chemical reactions typical for oximes, including rearrangements and hydrolysis under acidic or basic conditions.
These reactions are critical for developing new antibiotics or modifying existing ones for enhanced efficacy.
The mechanism of action for (9Z)-Erythromycin A Oxime primarily involves inhibition of bacterial protein synthesis. Like other macrolides, it binds to the 50S subunit of bacterial ribosomes, obstructing peptide chain elongation during translation.
Research indicates that modifications at specific positions on the erythromycin structure can significantly alter its potency and spectrum of activity against different bacterial strains.
(9Z)-Erythromycin A Oxime possesses several physical and chemical properties that are essential for its application in pharmaceuticals.
These properties are crucial for formulation development and determining suitable storage conditions.
(9Z)-Erythromycin A Oxime has significant applications in medicinal chemistry:
(9Z)-Erythromycin A Oxime is systematically named according to International Union of Pure and Applied Chemistry rules as:(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one [2] [3]. This complex nomenclature precisely defines the compound's stereochemistry and functional group arrangement. The molecular formula is C₃₇H₆₈N₂O₁₃ with a molecular weight of 748.94 grams per mole [2] [7] [9]. It is alternatively known as (9Z)-Erythromycin 9-Oxime or Erythromycin A (9Z)-oxime, with CAS registry numbers 134931-01-4 (Z-isomer) and 13127-18-9 (unspecified isomer) [2] [7] [9]. The InChIKey identifier KYTWXIARANQMCA-PGYIPVOXSA-N confirms its unique structural representation in chemical databases [3].
Table 1: Molecular Characteristics of (9Z)-Erythromycin A Oxime
Property | Specification |
---|---|
Systematic IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one |
Molecular Formula | C₃₇H₆₈N₂O₁₃ |
Molecular Weight | 748.94 g/mol |
CAS Registry Number | 134931-01-4 (Z-isomer) |
InChI Key | KYTWXIARANQMCA-PGYIPVOXSA-N |
The "9Z" designation specifies the Z-configuration (German: zusammen) of the oxime group (–C=N–OH) at the C9 position of the erythronolide ring, where the higher priority substituents (hydrogen and erythronolide moiety) are oriented cis to each other [6] [7]. This contrasts with the 9E-isomer where these groups adopt a trans configuration. The stereochemical complexity is heightened by 18 chiral centers with defined absolute configurations (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R, etc.) that create a specific three-dimensional architecture essential for biological interactions [3] [7]. The Z-isomer configuration significantly influences molecular geometry through intramolecular hydrogen bonding patterns and steric interactions that differentiate it from the E-isomer, particularly affecting how the molecule interacts with biological targets [6]. The presence of the oxime group at C9 instead of the ketone in native erythromycin A enhances acid stability by eliminating a site of acid-catalyzed degradation [10].
Single-crystal X-ray diffraction analysis of structurally similar erythromycin oxime derivatives reveals that (9Z)-Erythromycin A Oxime adopts specific conformational arrangements in the solid state. The molecule crystallizes in the orthorhombic crystal system with space group Fdd2 and unit cell parameters a = 23.101 Å, b = 23.761 Å, c = 9.7066 Å, V = 5327.9 ų (Z = 4) [6]. The fourteen-membered erythronolide macrolactone ring displays characteristic torsion angles that influence spatial positioning of pharmacophoric elements. The desosamine sugar moiety at C5 and cladinose sugar at C3 project from the ring plane with defined dihedral angles that facilitate molecular recognition. Crucially, the oxime group participates in intramolecular hydrogen bonding (O–H⋯O, N–H⋯O) with proximal hydroxyl groups, creating a pseudo-macrocyclic structure that constrains molecular flexibility [6]. The crystal packing exhibits intermolecular hydrogen bonds between hydroxyl groups and the oxime nitrogen, forming a complex hydrogen-bonded network that stabilizes the crystalline lattice. Thermal ellipsoid analysis indicates anisotropic displacement parameters reflecting conformational dynamics within the crystal [6].
(9Z)-Erythromycin A Oxime exhibits distinctive physicochemical properties that influence its analytical characterization and chemical behavior:
Solubility Profile: The compound demonstrates moderate solubility in chloroform (approximately 10 milligrams per milliliter) and other polar organic solvents including methanol, ethanol, and acetone [5] [9]. It is practically insoluble in water (<0.1 milligram per milliliter) due to its high molecular weight and extensive hydrophobic surface area [9]. The calculated logP value of 3.04 indicates significant lipophilicity, consistent with macrolide antibiotics [9].
Acid-Base Properties: The dimethylamino group on the desosamine sugar functions as a tertiary amine base with an estimated pKa of 8.5–9.0, similar to erythromycin derivatives [5] [10]. Protonation occurs primarily at this dimethylamino nitrogen, generating a cationic species that enhances water solubility at acidic pH. The oxime group (–NOH) exhibits weakly acidic properties (pKa ~11) but remains largely unionized under physiological conditions [5].
Thermal Behavior: The compound decomposes without melting at 184–189°C, indicating thermal instability common to complex macrolides [9]. Thermal gravimetric analysis shows a decomposition onset at approximately 180°C with stepwise weight loss corresponding to fragmentation of glycosidic linkages and desosamine elimination. The calculated density is 1.3 ± 0.1 grams per cubic centimeter, and predicted boiling point is 841.0 ± 65.0°C at atmospheric pressure [9].
Table 2: Physicochemical Properties of (9Z)-Erythromycin A Oxime
Property | Value/Range | Conditions/Notes |
---|---|---|
Solubility in CHCl₃ | ~10 mg/mL | Room temperature |
Water Solubility | <0.1 mg/mL | Practically insoluble |
logP (logKow) | 3.04 | Calculated partition coefficient |
pKa (amine) | ~8.5–9.0 | Dimethylamino group protonation |
Decomposition Point | 184–189°C | Without melting |
Density | 1.3 ± 0.1 g/cm³ | Predicted value |
Boiling Point | 841.0 ± 65.0°C | Predicted at 760 mmHg |
The compound requires storage at 2–8°C under inert atmosphere to prevent oxidative degradation and hydrolysis of the glycosidic bonds or oxime functionality [7] [9]. The topological polar surface area of 209 Ų confirms high molecular polarity that influences solvent interactions and chromatographic behavior [9]. These properties collectively define its chemical reactivity and suitability as a synthetic intermediate for further chemical transformations, particularly in synthesizing acid-stable macrolide antibiotics such as roxithromycin [5] [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: